N-((3-Bromoisoxazol-5-yl)methyl)-2-methoxyacetamide

Description

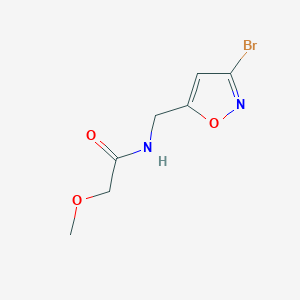

N-((3-Bromoisoxazol-5-yl)methyl)-2-methoxyacetamide is a heterocyclic compound featuring an isoxazole core substituted with a bromine atom at position 3 and a methyl group linked to a 2-methoxyacetamide moiety.

Properties

Molecular Formula |

C7H9BrN2O3 |

|---|---|

Molecular Weight |

249.06 g/mol |

IUPAC Name |

N-[(3-bromo-1,2-oxazol-5-yl)methyl]-2-methoxyacetamide |

InChI |

InChI=1S/C7H9BrN2O3/c1-12-4-7(11)9-3-5-2-6(8)10-13-5/h2H,3-4H2,1H3,(H,9,11) |

InChI Key |

VLVJYKVFQNWMNO-UHFFFAOYSA-N |

Canonical SMILES |

COCC(=O)NCC1=CC(=NO1)Br |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-((3-Bromoisoxazol-5-yl)methyl)-2-methoxyacetamide typically involves the cyclization of α,β-acetylenic oximes catalyzed by AuCl3, leading to substituted isoxazoles under moderate reaction conditions . Another method involves the oxidation of propargylamines to the corresponding oximes followed by CuCl-mediated intramolecular cyclization . These methods are known for their high yields and functional group compatibility.

Industrial Production Methods

Industrial production methods for isoxazoles, including this compound, often employ metal-free synthetic routes to avoid the drawbacks associated with metal-catalyzed reactions, such as high costs, toxicity, and waste generation . These methods are eco-friendly and cost-effective, making them suitable for large-scale production.

Chemical Reactions Analysis

Types of Reactions

N-((3-Bromoisoxazol-5-yl)methyl)-2-methoxyacetamide undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form different products depending on the conditions used.

Reduction: Reduction reactions can modify the functional groups present in the compound.

Substitution: The bromine atom in the isoxazole ring can be substituted with other functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include tert-butyl nitrite, isoamyl nitrite, and CuCl . The conditions for these reactions vary, with some requiring conventional heating while others can be performed at room temperature.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, the use of tert-butyl nitrite can lead to the formation of 3,5-disubstituted isoxazoles .

Scientific Research Applications

N-((3-Bromoisoxazol-5-yl)methyl)-2-methoxyacetamide has a wide range of scientific research applications:

Chemistry: It is used as a building block for the synthesis of more complex molecules.

Industry: The compound is used in the development of new materials and as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of N-((3-Bromoisoxazol-5-yl)methyl)-2-methoxyacetamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used .

Comparison with Similar Compounds

N-(2-((4-Ethylphenyl)amino)benzo[d]oxazole-5-yl)-2-methoxyacetamide (4d)

- Structure: Contains a benzo[d]oxazole core with a 4-ethylphenylamino group and a 2-methoxyacetamide substituent.

- Key Differences: The heterocyclic ring is a benzo[d]oxazole (fused benzene and oxazole) instead of a simple isoxazole. Substitution at position 5 includes an amino-linked ethylphenyl group, enhancing lipophilicity compared to the bromoisoxazole-methyl group in the target compound.

- Synthesis : Prepared via acetic acid-mediated reaction of N2-(4-ethylphenyl)benzo[d]oxazole-2,5-diamine with 2-methoxyacetyl chloride at 100°C .

- Implications : The fused aromatic system may improve binding to hydrophobic enzyme pockets, but the absence of bromine reduces electrophilic reactivity.

N-(1-(3-Bromoisoxazol-5-yl)ethyl)-3-methyl-4-((6-(trifluoromethyl)pyridin-3-yl)methyl)-1H-pyrrole-2-carboxamide (51)

- Structure : Features a pyrrole-2-carboxamide core with a 3-bromoisoxazole-ethyl group and a trifluoromethylpyridylmethyl substituent.

- Key Differences :

- The central scaffold is a pyrrole ring instead of an acetamide chain.

- The bromoisoxazole is attached via an ethyl linker rather than a methyl group.

- Synthesis : Synthesized in 25% yield via coupling of 1-(3-bromoisoxazol-5-yl)ethan-1-amine with intermediate 181, a common precursor in anti-inflammatory drug development .

- Implications : The trifluoromethylpyridyl group enhances metabolic stability, while the ethyl linker may reduce steric hindrance in target binding.

N-[3-(Chloromethyl)-1,2-benzisoxazol-5-yl]acetamide

- Structure : A benzisoxazole derivative with a chloromethyl group at position 3 and an acetamide group at position 4.

- Key Differences :

- The core is a benzisoxazole (fused benzene and isoxazole) rather than a standalone isoxazole.

- Chlorine replaces bromine, reducing atomic radius and polarizability.

- Synthesis : Produced via cyclization of N-[4-(chloroacetyl)-3-hydroxyphenyl]acetamide with hydroxylamine and thionyl chloride .

- Implications : The chloromethyl group offers a reactive site for further functionalization, but the fused benzene ring may limit solubility.

2-Bromo-N-(3-phenyl-5-isoxazolyl)acetamide

- Structure : A simple isoxazole ring substituted with a phenyl group at position 3 and a bromoacetamide at position 5.

- Key Differences: Lacks the methoxy group present in the target compound.

- Molecular Data : Molecular formula C₁₁H₉BrN₂O₂, molar mass 281.11 g/mol .

- Implications : The absence of methoxy may decrease solubility in polar solvents, impacting bioavailability.

Key Insights and Implications

Halogen Effects : Bromine in the target compound and analog 51 provides greater reactivity for covalent binding or cross-coupling reactions compared to chlorine in N-[3-(chloromethyl)-1,2-benzisoxazol-5-yl]acetamide .

Synthetic Challenges : Lower yields in analog 51 (25%) suggest steric or electronic hurdles in coupling reactions, which may also apply to the target compound .

Biological Activity

N-((3-Bromoisoxazol-5-yl)methyl)-2-methoxyacetamide is a compound that has garnered attention in medicinal chemistry for its potential biological activities. This article explores its biological activity, including antimicrobial, anticancer, and other pharmacological effects, drawing from diverse research findings.

Chemical Structure and Properties

This compound has the following chemical structure:

- Molecular Formula : CHBrNO

- Molecular Weight : 192.09 g/mol

- IUPAC Name : this compound

This compound features a brominated isoxazole ring, which is known for its diverse biological activities.

Table 1: Antimicrobial Activity of Isoxazole Derivatives

| Compound | Pathogen | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| Isoxazole Derivative A | Staphylococcus aureus | 16 µg/mL |

| Isoxazole Derivative B | Escherichia coli | 32 µg/mL |

| Isoxazole Derivative C | Candida albicans | 8 µg/mL |

These findings suggest that this compound may possess similar antimicrobial properties, particularly against Gram-positive bacteria and fungi.

Anticancer Activity

The biological activity of isoxazole derivatives extends to anticancer effects. Compounds with similar structures have been tested against various cancer cell lines, showing cytotoxic effects.

Case Study: Anticancer Activity in Cell Lines

In a study evaluating the cytotoxicity of isoxazole derivatives against breast cancer cell lines (MCF-7, MDA-MB-231), certain compounds demonstrated significant inhibition of cell proliferation. The mechanism of action often involves apoptosis induction and cell cycle arrest.

Table 2: Cytotoxicity of Isoxazole Derivatives

| Compound | Cell Line | IC50 (µM) |

|---|---|---|

| Isoxazole Derivative D | MCF-7 | 12.5 |

| Isoxazole Derivative E | MDA-MB-231 | 15.0 |

These results indicate that this compound could be explored further for its potential anticancer properties.

The mechanisms through which this compound exerts its biological activity may involve:

- Inhibition of Enzymatic Pathways : Compounds containing isoxazole rings can inhibit key enzymes involved in bacterial cell wall synthesis or cancer cell metabolism.

- Induction of Apoptosis : Many isoxazole derivatives promote programmed cell death in cancer cells by activating apoptotic pathways.

- Interaction with DNA : Some derivatives have been shown to intercalate with DNA, disrupting replication and transcription processes.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.